molecular formula C12H9IN4S2 B185715 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione CAS No. 3438-89-9

7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione

Cat. No. B185715
CAS RN: 3438-89-9
M. Wt: 400.3 g/mol
InChI Key: RAERVOCEXFDIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the imidazo[4,5-d]pyridazine family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is not fully understood. However, it has been proposed to act through various pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of signaling pathways. It has also been reported to interact with various molecular targets such as kinases, receptors, and enzymes.
Biochemical and Physiological Effects:
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and viruses. Additionally, it has been reported to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has several advantages and limitations for lab experiments. One of the advantages is its potent activity against various cancer cell lines and drug-resistant strains of bacteria and viruses. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research and development of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione. One of the directions is to further elucidate its mechanism of action and molecular targets. This can help to optimize its activity and reduce potential side effects. Another direction is to explore its potential applications in combination therapy with other drugs. This can help to enhance its activity and overcome potential drug resistance. Additionally, there is a need to explore its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration. Overall, the research on 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has shown promising results and has the potential to contribute to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione involves the reaction of 4-iodobenzyl mercaptan with 5,6-dihydroimidazo[4,5-d]pyridazine-4-thione in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies for the treatment of cancer, infectious diseases, and neurological disorders. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown activity against drug-resistant strains of bacteria and viruses.

properties

CAS RN

3438-89-9

Product Name

7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione

Molecular Formula

C12H9IN4S2

Molecular Weight

400.3 g/mol

IUPAC Name

4-[(4-iodophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione

InChI

InChI=1S/C12H9IN4S2/c13-8-3-1-7(2-4-8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18)

InChI Key

RAERVOCEXFDIDP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I

SMILES

C1=CC(=CC=C1CSC2=NNC(=S)C3=C2NC=N3)I

Canonical SMILES

C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I

Origin of Product

United States

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